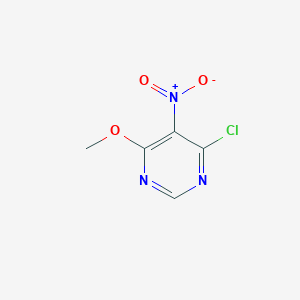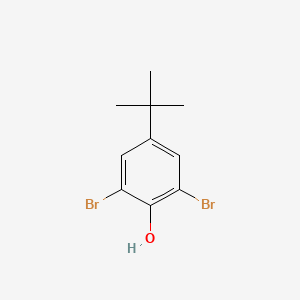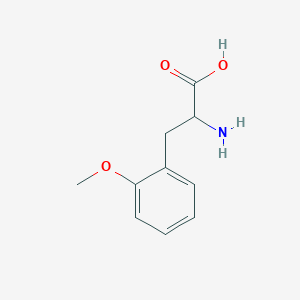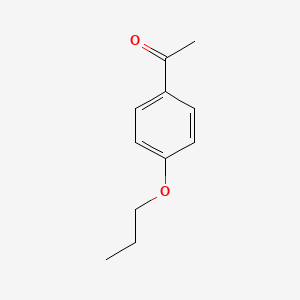![molecular formula C13H9N B1580647 [1,1'-Biphenyl]-2-carbonitrile CAS No. 24973-49-7](/img/structure/B1580647.png)
[1,1'-Biphenyl]-2-carbonitrile
Vue d'ensemble
Description
1,1'-Biphenyl]-2-carbonitrile (also known as 1,1'-Biphenyl-2-ylidene-2-carbonitrile, or BPCN) is a versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. BPCN has been studied extensively in recent years due to its unique properties and potential as a therapeutic agent. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BPCN.
Applications De Recherche Scientifique
- Application : Researchers have designed and synthesized novel fluorescent probes based on nitrile biphenyl to detect hypochlorite. One such probe, A-HM, exhibits excellent performance with a low detection limit of 2.47 × 10⁻⁶ M. When exposed to hypochlorite, A-HM fluoresces, changing from colorless to green. It has been successfully used for imaging hypochlorite in biological systems (e.g., MCF-7, L929 cells, and zebrafish) and accurately determining hypochlorite levels in real water samples .
Fluorescent Probes for Hypochlorite Detection
Propriétés
IUPAC Name |
2-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPATYNQCGVFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179687 | |
| Record name | (1,1'-Biphenyl)-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2-carbonitrile | |
CAS RN |
24973-49-7 | |
| Record name | (1,1'-Biphenyl)-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024973497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIPHENYL-2-CARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Q & A
Q1: What is the molecular formula and weight of 2-Cyanobiphenyl?
A1: 2-Cyanobiphenyl, also known as [1,1'-Biphenyl]-2-carbonitrile, has the molecular formula C13H9N and a molecular weight of 179.22 g/mol.
Q2: Are there any spectroscopic data available for 2-Cyanobiphenyl?
A2: Yes, a quantum mechanical study [] has investigated the structure and spectroscopic properties of 4-Methyl-2-Cyanobiphenyl, a closely related compound. This study provides insights into the FT-IR, FT-Raman, 13C NMR, 1H NMR, and UV spectroscopic characteristics.
Q3: What are the common methods for synthesizing 2-Cyanobiphenyl?
A3: 2-Cyanobiphenyl can be synthesized through various methods. One approach involves reacting halogenbenzonitrile with an organometallic compound like phenylmagnesium chloride. [] Another method utilizes the Suzuki coupling reaction of 2-cyanophenyl boric acid with an appropriate aryl halide. [, ]
Q4: Can you provide an example of a specific application of 2-Cyanobiphenyl in organic synthesis?
A4: 2-Cyanobiphenyl serves as a vital building block in synthesizing sartans, a class of antihypertensive drugs. For instance, it is a key starting material in the synthesis of Irbesartan. []
Q5: Has the synthesis of 2-Cyanobiphenyl been optimized for large-scale production?
A5: Yes, researchers have focused on developing efficient and cost-effective methods for large-scale production of 2-Cyanobiphenyl, particularly due to its importance in pharmaceutical synthesis. [] One study highlights the use of nickel-catalyzed cross-coupling reactions with diarylborinic acids and aryl chlorides for this purpose. []
Q6: What is known about the solubility of 4′-Bromomethyl-2-cyanobiphenyl?
A6: Research has investigated the solubility of 4′-Bromomethyl-2-cyanobiphenyl, a derivative of 2-Cyanobiphenyl, in various solvent mixtures including acetone, ethanol, n-propanol, and n-butanol. [] This information is crucial for optimizing reaction conditions and purification processes.
Q7: What are the main applications of 2-Cyanobiphenyl and its derivatives?
A7: 2-Cyanobiphenyl and its derivatives, particularly 4'-bromomethyl-2-cyanobiphenyl, are primarily used as building blocks in the synthesis of pharmaceuticals, specifically angiotensin II receptor blockers known as sartans. [, , , , ] These drugs are commonly prescribed for treating hypertension.
Q8: Can you provide specific examples of pharmaceuticals synthesized using 2-Cyanobiphenyl as a building block?
A8: Certainly. 2-Cyanobiphenyl derivatives are crucial for synthesizing sartans like Losartan, Valsartan, Irbesartan, and Candesartan Cilexetil. [, , , , ] These drugs act as angiotensin II receptor blockers, effectively managing hypertension.
Q9: Besides pharmaceuticals, are there other applications of 2-Cyanobiphenyl derivatives?
A9: Yes, research indicates that 2-Cyanobiphenyl derivatives can be used in the synthesis of various heterocyclic compounds. For example, it is a key component in synthesizing 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole, a compound with potential antibacterial properties. []
Q10: What analytical methods are used to characterize and quantify 2-Cyanobiphenyl and its derivatives?
A10: Several analytical techniques are employed for characterizing and quantifying 2-Cyanobiphenyl and its derivatives. These methods include High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for high sensitivity and selectivity. [, , ]
Q11: Why is it important to monitor for residual 4-Bromo Methyl-2′-Cyanobiphenyl in Valsartan drug substances?
A11: Residual 4-Bromo Methyl-2′-Cyanobiphenyl in Valsartan can be a potential genotoxic impurity, posing risks to human health. Therefore, a sensitive and validated LC-MS method has been developed to monitor its presence at trace levels (ppm) in Valsartan drug substances. [] This ensures the safety and quality of the final drug product.
Q12: Is there any information available regarding the environmental impact of 2-Cyanobiphenyl?
A12: While specific information regarding the environmental impact of 2-Cyanobiphenyl is limited within the provided research, it is crucial to consider potential ecotoxicological effects. Investigating its biodegradability and implementing responsible waste management strategies are essential for mitigating any negative environmental impacts. [, ]
Q13: What are some potential areas for future research on 2-Cyanobiphenyl?
A13: Future research could explore:
- Greener synthetic routes: Developing environmentally friendly synthetic methods for 2-Cyanobiphenyl and its derivatives is crucial. This might involve exploring alternative reagents, catalysts, and reaction conditions to minimize waste and enhance sustainability. []
- Detailed toxicological studies: While some information on potential genotoxic impurities exists, conducting comprehensive toxicological studies will provide a more complete safety profile for 2-Cyanobiphenyl and its derivatives. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

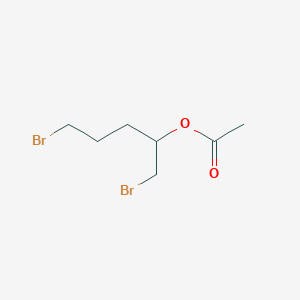





![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine](/img/structure/B1580574.png)

